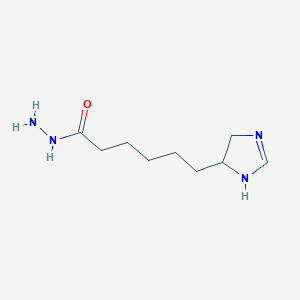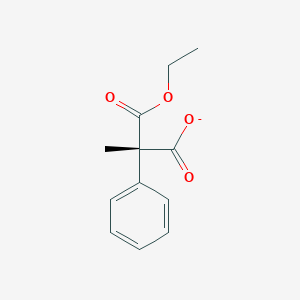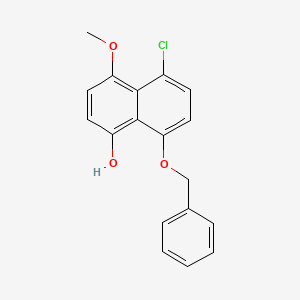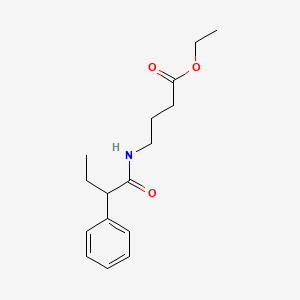
5-(3-Acetyl-2,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Acetyl-2,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a 3-acetyl-2,4,5,6-tetramethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetyl-2,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl groups can be added through alkylation reactions using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance efficiency and yield.
化学反应分析
Types of Reactions
5-(3-Acetyl-2,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone groups to alcohols.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
科学研究应用
5-(3-Acetyl-2,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(3-Acetyl-2,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog without the aromatic substitution.
3-Acetyl-2,4,5,6-tetramethylphenyl derivatives: Compounds with similar aromatic substitution but different functional groups on the cyclohexane ring.
属性
CAS 编号 |
88311-20-0 |
|---|---|
分子式 |
C18H22O3 |
分子量 |
286.4 g/mol |
IUPAC 名称 |
5-(3-acetyl-2,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C18H22O3/c1-9-10(2)17(13(5)19)12(4)18(11(9)3)14-6-15(20)8-16(21)7-14/h14H,6-8H2,1-5H3 |
InChI 键 |
PUNNGWLHWQLRPE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C)C(=O)C)C)C2CC(=O)CC(=O)C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(Bromoacetyl)phenyl]hexadecanamide](/img/structure/B14392461.png)


![6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14392475.png)

![[1-(Chloromethoxy)ethyl]benzene](/img/structure/B14392480.png)
![Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine](/img/structure/B14392487.png)





